

Technical Monograph: 4-Bromo-2,3,6-trichlorophenol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Bromo-2,3,6-trichlorophenol

CAS No.: 13311-72-3

Cat. No.: B084844

[Get Quote](#)

Chemical Class: Polyhalogenated Phenol | CAS: 13311-72-3^{[1][2]}

Part 1: Molecular Architecture & Physicochemical Profile

4-Bromo-2,3,6-trichlorophenol represents a "mixed-halogen" scaffold. Its utility in synthesis stems from the electronic and steric differentiation between the bromine atom at the para position and the chlorine atoms at the ortho/meta positions. This asymmetry allows for chemoselective transformations that are impossible with symmetric congeners like pentachlorophenol.

Structural Specifications

The molecule features a phenol core substituted with chlorine at positions 2, 3, and 6, and bromine at position 4.^[2] Position 5 remains unsubstituted (hydrogen), creating a specific steric pocket.

Property	Value	Source/Derivation
Molecular Formula	C ₆ H ₂ BrCl ₃ O	Standard
Molecular Weight	276.34 g/mol	Calculated
Exact Mass	275.835 g/mol	Isotope pattern dominance ⁷⁹ Br, ³⁵ Cl
Melting Point	73–75 °C	Experimental [1]
LogP (Octanol/Water)	4.5	High Lipophilicity [2]
pKa (Acid Dissociation)	~5.2 (Predicted)	Derived from 2,4,6-TCP (pKa 6.23) and Pentachlorophenol (pKa 4.74)
H-Bond Donor	1 (Phenolic OH)	Structural
H-Bond Acceptor	1 (Phenolic OH)	Structural

Electronic Character & Acidity

The presence of three chlorine atoms and one bromine atom exerts a strong electron-withdrawing effect (Inductive and Resonance effects).

- **Acidity:** The ortho-chlorines (positions 2,6) stabilize the phenoxide anion via inductive withdrawal and steric inhibition of solvation, significantly lowering the pKa compared to phenol (pKa 10). It acts as a weak acid in aqueous buffers, capable of uncoupling oxidative phosphorylation in mitochondria by shuttling protons across lipid membranes [3].
- **Nucleophilicity:** The oxygen center is less nucleophilic than in non-halogenated phenols but can still participate in O-alkylation under basic conditions.

Part 2: Synthetic Pathways

The synthesis of **4-Bromo-2,3,6-trichlorophenol** relies on the directing effects of the hydroxyl group. In 2,3,6-trichlorophenol, the hydroxyl group directs incoming electrophiles to the para position (C4), which is the only open site activated by resonance.

Core Synthesis: Electrophilic Aromatic Bromination

Precursor: 2,3,6-Trichlorophenol Reagent: Bromine (

) Solvent: Chlorobenzene or Carbon Tetrachloride (

)

Mechanism:

- Activation: The phenolic hydroxyl group activates the ring.^{[3][4][5]}
- Regioselectivity: Positions 2 and 6 are blocked by Cl. Position 3 is deactivated by Cl. Position 5 is meta to OH (deactivated). Position 4 is para to OH (strongly activated).
- Substitution:
attacks C4, followed by deprotonation to restore aromaticity.

Experimental Protocol (Bench Scale)

Note: This protocol is adapted from standard halogenation procedures for polyhalophenols [4].

- Preparation: Dissolve 10.0 g (50.6 mmol) of 2,3,6-trichlorophenol in 50 mL of glacial acetic acid or chlorobenzene.
- Addition: Cool the solution to 10–15 °C. Add a solution of bromine (8.9 g, 55.6 mmol, 1.1 eq) in 10 mL solvent dropwise over 30 minutes.
- Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/Ethyl Acetate 4:1) or HPLC.
- Quench: Pour the mixture into 200 mL ice water containing 10% sodium bisulfite () to neutralize excess bromine.

- Isolation: Filter the precipitate. Recrystallize from ethanol/water or petroleum ether to yield white/off-white needles.

Part 3: Reactivity & Chemoselectivity

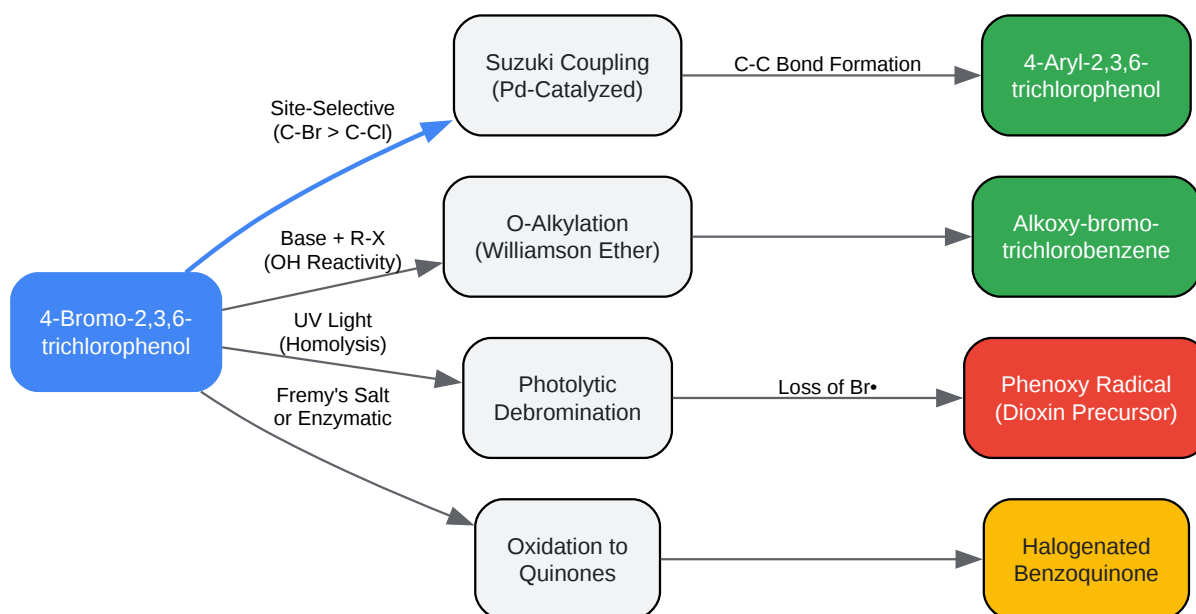
The defining feature of this molecule is the C-Br bond, which is significantly weaker and more polarizable than the C-Cl bonds. This allows for site-selective functionalization.

Chemoselective Cross-Coupling

In Palladium-catalyzed reactions (Suzuki-Miyaura, Stille), oxidative addition occurs preferentially at the C-Br bond. This allows researchers to replace the bromine at C4 with aryl, vinyl, or alkyl groups while leaving the trichloro-pattern intact.

- Reaction: **4-Bromo-2,3,6-trichlorophenol** +
4-Aryl-2,3,6-trichlorophenol.
- Utility: Synthesis of biaryl pesticides or polyhalogenated biphenyl ethers (PBDE precursors).

Visualization of Reactivity Pathways



[Click to download full resolution via product page](#)

Figure 1: Chemoselective reactivity map demonstrating the divergent pathways for the hydroxyl group (O-alkylation) versus the bromine substituent (Cross-coupling).

Part 4: Safety & Toxicology (E-E-A-T)

Hazard Classification:

- Acute Toxicity: High. Like most halophenols, it is readily absorbed through the skin.
- Mechanism of Action: Uncoupling of mitochondrial oxidative phosphorylation. The lipophilic anion transports protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis [3].
- Environmental Fate: Persistent Organic Pollutant (POP) characteristics. Photolysis may lead to the formation of polyhalogenated dibenzo-p-dioxins (PXDDs) if irradiated in the solid phase or concentrated solution [5].

Handling Protocol:

- PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
- Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust or vapors.
- Waste: Segregate as halogenated organic waste. Do NOT mix with strong oxidizers.

Part 5: Analytical Characterization

To validate the identity of synthesized or purchased material, use the following spectral signatures:

Technique	Expected Signature	Diagnostic Note
^1H NMR	Singlet at ~7.6–7.8 ppm	Only one aromatic proton exists (H5). Shift is deshielded by ortho-Cl and para-Br.
^{13}C NMR	6 distinct signals	C-OH (deshielded, ~150 ppm), C-Br (~110-120 ppm), C-Cl (120-130 ppm).
Mass Spec (EI)	Molecular ion at m/z 274, 276, 278	Complex isotope cluster due to 3Cl + 1Br. Look for characteristic M+2, M+4 patterns.
IR Spectroscopy	Broad band 3200–3500 cm^{-1} (OH)	Sharp peaks < 800 cm^{-1} indicate C-Cl and C-Br stretching.

References

- PubChem. (2025).[6] Compound Summary: 3-Bromo-2,4,6-trichlorophenol (Isomer Comparison). National Library of Medicine. Retrieved from [\[Link\]](#)
- Stockdale, M., & Selwyn, M. J. (1971).
- Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols (US4223166A).
- Murdoch University. (2016). Studies on the Decomposition of Selected Brominated Phenols. Research Portal. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [13631-21-5|4-Bromo-3-chlorophenol|BLD Pharm \[bldpharm.com\]](#)

- [2. chembk.com \[chembk.com\]](https://chembk.com)
- [3. gyansanchay.csjmu.ac.in \[gyansanchay.csjmu.ac.in\]](https://gyansanchay.csjmu.ac.in)
- [4. Reactions of Phenols - Chemistry Steps \[chemistrysteps.com\]](https://chemistrysteps.com)
- [5. 17.10 Reactions of Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 \[ncstate.pressbooks.pub\]](https://ncstate.pressbooks.pub)
- [6. 3-Bromo-2,4,6-trichlorophenol | C6H2BrCl3O | CID 3020367 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Technical Monograph: 4-Bromo-2,3,6-trichlorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084844/docs#technical-monograph-4-bromo-2-3-6-trichlorophenol\]](https://www.benchchem.com/product/b084844/docs#technical-monograph-4-bromo-2-3-6-trichlorophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check